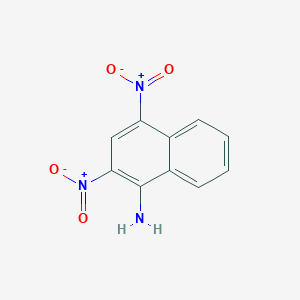

1-Naphthalenamine, 2,4-dinitro-

Description

BenchChem offers high-quality 1-Naphthalenamine, 2,4-dinitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenamine, 2,4-dinitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dinitronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c11-10-7-4-2-1-3-6(7)8(12(14)15)5-9(10)13(16)17/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYLUEQYSSXEBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291575 | |

| Record name | 1-Naphthalenamine, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13029-24-8 | |

| Record name | 2,4-Dinitro-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13029-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenamine, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Naphthalenamine, 2,4-dinitro-

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthalenamine, 2,4-dinitro- is a substituted nitroaromatic compound belonging to the class of naphthalenamines. Its structure, characterized by a naphthalene ring system bearing an amino group and two nitro groups, imparts a unique combination of physical and chemical properties. This technical guide provides a comprehensive overview of these properties, complete with experimental protocols and data presented for clarity and comparison. The information herein is intended to support research and development activities, particularly in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Physical Properties

The physical characteristics of 1-Naphthalenamine, 2,4-dinitro- are summarized in the table below. These properties are crucial for its handling, purification, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇N₃O₄ | [1] |

| Molecular Weight | 233.18 g/mol | [1] |

| Appearance | Yellow to orange solid | [1] |

| Melting Point | 130-133 °C | [1] |

| Solubility | Insoluble in water | [1] |

| Predicted pKa | -4.43 ± 0.10 | [1] |

Chemical Properties

The chemical behavior of 1-Naphthalenamine, 2,4-dinitro- is largely dictated by the interplay of its electron-donating amino group and the strongly electron-withdrawing nitro groups on the aromatic naphthalene core.

Reactivity

The presence of two nitro groups significantly influences the electron density of the naphthalene ring, making it susceptible to certain types of reactions. The primary amino group, on the other hand, can undergo a variety of chemical transformations.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is activated towards nucleophilic attack. However, the electron-donating amino group can have a deactivating effect, making direct substitution reactions complex.

-

Reduction of Nitro Groups: The nitro groups can be readily reduced to amino groups, providing a pathway to synthesize various diaminonaphthalenes, which are valuable intermediates in the synthesis of dyes and polymers.

-

Diazotization of the Amino Group: The primary amino group can be converted to a diazonium salt, which can then be used in a variety of coupling reactions to form azo dyes.

-

Oxidation: The amino group is susceptible to oxidation, which can potentially be converted to a nitro group under strong oxidizing conditions.

Spectroscopic Properties

The spectroscopic data for 1-Naphthalenamine, 2,4-dinitro- provides valuable information for its identification and structural elucidation.

| Spectroscopic Technique | Characteristic Features | Reference |

| FT-IR (cm⁻¹) | ~3400 (N-H stretch), ~1525 (asymmetric NO₂ stretch), ~1349 (symmetric NO₂ stretch), 3100-3000 (aromatic C-H stretch), 1600-1450 (aromatic C=C stretch) | [1] |

| ¹H NMR (in DMSO-d₆, δ ppm) | 8.7 (s, 2H, NH₂), 8.2-7.5 (m, 6H, aromatic) | [1] |

| ¹³C NMR | Carbons attached to nitro groups are significantly deshielded (appear at higher ppm values). | [1] |

| UV-Vis | Absorption bands corresponding to π→π* and n→π* transitions, influenced by the donor-acceptor nature of the substituents. | [1] |

| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 233. Characteristic fragmentation includes the loss of nitro groups (-NO₂). | [1] |

Experimental Protocols

Synthesis of 1-Naphthalenamine, 2,4-dinitro- (Representative Method)

A representative method for the synthesis of a dinitroaniline, which can be adapted for 1-Naphthalenamine, 2,4-dinitro-, involves the reaction of a corresponding chloro-dinitronaphthalene with ammonia.

Procedure:

-

In a stainless-steel autoclave equipped with a stirrer, introduce a three-fold stoichiometric excess of 15-40% aqueous ammonia.

-

Heat the ammonia solution to 60-90 °C.

-

Introduce the molten 1-chloro-2,4-dinitronaphthalene into the heated ammonia solution.

-

Maintain the temperature and stir for a sufficient time to complete the reaction.

-

After the reaction is complete, cool the mixture and release the pressure, absorbing the excess ammonia in water.

-

Filter the precipitated product, wash with water until neutral, and dry to obtain 1-Naphthalenamine, 2,4-dinitro-.[2]

Determination of Melting Point

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted is recorded as the melting point.

Determination of Solubility

Procedure:

-

To a small test tube, add approximately 10-20 mg of the solid sample.

-

Add 1 mL of the solvent to be tested (e.g., water, ethanol, acetone).

-

Vigorously shake the test tube for 1-2 minutes.

-

Observe whether the solid dissolves completely, partially, or not at all.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The ¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., ethanol, acetonitrile).

-

The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-800 nm, using the pure solvent as a reference.

Mass Spectrometry (MS):

-

A small amount of the sample is introduced into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.

-

The sample is ionized, commonly by electron ionization (EI).

-

The mass-to-charge ratio of the resulting ions is measured to obtain the mass spectrum.[3]

Visualizations

Caption: Experimental workflow for the synthesis and characterization of 1-Naphthalenamine, 2,4-dinitro-.

Caption: Influence of functional groups on the chemical reactivity of 1-Naphthalenamine, 2,4-dinitro-.

References

In-Depth Technical Guide: Synthesis and Characterization of 1-Naphthalenamine, 2,4-dinitro-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 1-Naphthalenamine, 2,4-dinitro-. The information presented herein is intended to support research and development activities by providing detailed experimental protocols, key characterization data, and a clear visualization of the synthetic pathway.

Core Compound Properties

1-Naphthalenamine, 2,4-dinitro- is a polycyclic aromatic amine containing two nitro functional groups. These structural features significantly influence its chemical reactivity and physical properties. The presence of the electron-withdrawing nitro groups decreases the electron density of the naphthalene ring system, while the amino group acts as an electron-donating group. This electronic interplay makes the compound a subject of interest in various chemical syntheses, including as a potential intermediate for dyes and pigments.

Table 1: Physicochemical Properties of 1-Naphthalenamine, 2,4-dinitro-

| Property | Value |

| Molecular Formula | C₁₀H₇N₃O₄ |

| Molecular Weight | 233.18 g/mol |

| CAS Number | 13029-24-8 |

| Appearance | Not explicitly available; likely a crystalline solid |

| Melting Point | Not explicitly available |

| Boiling Point | Not explicitly available |

| Solubility | Insoluble in water |

Synthesis of 1-Naphthalenamine, 2,4-dinitro-

The synthesis of 1-Naphthalenamine, 2,4-dinitro- is a multi-step process that begins with the protection of the amino group of 1-naphthylamine, followed by a dinitration reaction, and subsequent deprotection to yield the final product. This strategic approach is necessary to control the regioselectivity of the nitration and to prevent unwanted side reactions such as oxidation of the amino group.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity and Chemical Behavior of Dinitroaromatic Compounds

This guide provides a comprehensive overview of the synthesis, reactivity, and biological implications of dinitroaromatic compounds. It is intended to serve as a valuable resource for professionals in research, science, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes.

Introduction to Dinitroaromatic Compounds

Dinitroaromatic compounds are a class of organic molecules characterized by an aromatic ring substituted with two nitro groups (-NO₂). The strong electron-withdrawing nature of the nitro groups significantly influences the chemical and physical properties of the aromatic ring, making these compounds highly reactive and versatile in various applications. They are widely utilized in the synthesis of dyes, explosives, pesticides, and pharmaceuticals.[1][2] Their unique electronic properties also make them subjects of interest in materials science and medicinal chemistry. However, their utility is often accompanied by significant toxicity and environmental concerns, necessitating a thorough understanding of their behavior.[3][4]

Synthesis of Dinitroaromatic Compounds

The primary method for synthesizing dinitroaromatic compounds is through the electrophilic nitration of an aromatic ring.[1] This typically involves the reaction of an aromatic substrate with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[1][5]

General Reaction Scheme: Ar-H + 2 HNO₃ + 2 H₂SO₄ → Ar-(NO₂)₂ + 2 HSO₄⁻ + 2 H₂O

The position of the second nitro group is directed by the existing substituents on the aromatic ring. For instance, the nitration of nitrobenzene predominantly yields m-dinitrobenzene due to the meta-directing effect of the first nitro group.[6] Alternative methods, such as the ipso-nitration of arylboronic acids and palladium-catalyzed nitration of aryl halides, offer routes to specific isomers that may not be accessible through direct nitration.[7]

Chemical Reactivity

The two electron-withdrawing nitro groups render the aromatic ring electron-deficient, which is the primary determinant of the reactivity of dinitroaromatic compounds.

Nucleophilic Aromatic Substitution (SNAr)

Dinitroaromatic compounds are highly susceptible to nucleophilic aromatic substitution, especially when a good leaving group (e.g., a halogen) is present on the ring.[8] The nitro groups, particularly when positioned ortho or para to the leaving group, stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby facilitating the reaction.[9]

The reaction proceeds via a two-step addition-elimination mechanism.[10] The rate-determining step is typically the initial attack of the nucleophile to form the resonance-stabilized anionic σ-complex.[11]

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Reduction of Nitro Groups

The nitro groups of dinitroaromatic compounds can be reduced to a variety of other functional groups, most commonly amino groups (-NH₂). This transformation is of significant industrial importance, particularly in the synthesis of diamines used in the production of polymers and dyes.[12]

A wide range of reducing agents can be employed, with the choice of reagent allowing for selective reduction of one or both nitro groups.[13] Common methods include:

-

Catalytic Hydrogenation: Using catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with H₂ gas.[13]

-

Metal-Acid Systems: Typically iron, tin, or zinc in the presence of an acid like HCl.[13]

-

Transfer Hydrogenation: Using a hydrogen donor like hydrazine or formic acid in the presence of a catalyst.[12]

The reduction proceeds stepwise, with the formation of nitroso (-NO) and hydroxylamino (-NHOH) intermediates.[14]

Caption: Stepwise reduction of a dinitroaromatic compound to a diaminoaromatic.

Electrophilic Substitution

Due to the strong deactivating effect of the two nitro groups, dinitroaromatic compounds are highly resistant to further electrophilic substitution. The electron density of the aromatic ring is significantly reduced, making it less susceptible to attack by electrophiles.[6] If forced to react under harsh conditions, substitution, if it occurs, will be directed to the meta position relative to both nitro groups.[5]

Biological Activity and Toxicity

Dinitroaromatic compounds exhibit a broad spectrum of biological activities, which has led to their investigation in drug development. However, their application is often limited by their toxicity.[15]

Role in Drug Development

Several drugs containing a dinitroaromatic core have been developed, primarily as antimicrobial and antiparasitic agents.[2][15] The mechanism of action often involves the enzymatic reduction of the nitro groups within the target organism, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital cellular components.[14]

Toxicity and Metabolism

The toxicity of dinitroaromatic compounds is a significant concern. They are known to be mutagenic and carcinogenic.[3][16] The toxicity is closely linked to their metabolism. In biological systems, the nitro groups can be reduced by nitroreductase enzymes to form nitroso and hydroxylamino intermediates.[17] These intermediates are highly reactive and can bind to macromolecules such as DNA and proteins, leading to cellular damage.[14] The reduction of nitroaromatics can also lead to the production of reactive oxygen species (ROS), inducing oxidative stress.[14]

Caption: Metabolic activation and toxicity pathway of dinitroaromatic compounds.

Quantitative Data

The following tables summarize key quantitative data related to the reactivity and toxicity of representative dinitroaromatic compounds.

Table 1: Physicochemical Properties of Selected Dinitroaromatic Compounds

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,2-Dinitrobenzene | 528-29-0 | C₆H₄N₂O₄ | 168.11 | 118 | 319 |

| 1,3-Dinitrobenzene | 99-65-0 | C₆H₄N₂O₄ | 168.11 | 90 | 302 |

| 1,4-Dinitrobenzene | 100-25-4 | C₆H₄N₂O₄ | 168.11 | 174 | 299 |

| 2,4-Dinitrotoluene | 121-14-2 | C₇H₆N₂O₄ | 182.13 | 70 | Decomposes |

| 2,6-Dinitrotoluene | 606-20-2 | C₇H₆N₂O₄ | 182.13 | 66 | 285 |

| 2,4-Dinitrophenol | 51-28-5 | C₆H₄N₂O₅ | 184.11 | 112 | Decomposes |

Data compiled from various sources.

Table 2: Toxicity Data for Selected Dinitroaromatic Compounds

| Compound | Test Organism | Endpoint | Value | Reference |

| 2,4-Dinitrotoluene | Salmonella typhimurium | Mutagenicity (Ames test) | Mutagenic | [18] |

| 2,6-Dinitrotoluene | Salmonella typhimurium | Mutagenicity (Ames test) | Mutagenic | [18] |

| 2,4-Dinitrophenol | Rat | LD₅₀ (oral) | 30 mg/kg | [19] |

| 1,3-Dinitrobenzene | Rat | LD₅₀ (oral) | 64 mg/kg |

Experimental Protocols

Synthesis of 1,3-Dinitrobenzene

Objective: To synthesize 1,3-dinitrobenzene from nitrobenzene via electrophilic nitration.

Materials:

-

Nitrobenzene

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Ethanol

-

Deionized water

Procedure:

-

In a 250 mL round-bottom flask, carefully add 20 mL of concentrated sulfuric acid.

-

Cool the flask in an ice bath to below 10°C.

-

Slowly add 15 mL of concentrated nitric acid to the sulfuric acid with constant stirring.

-

To this nitrating mixture, add 10 mL of nitrobenzene dropwise, ensuring the temperature does not exceed 50°C.

-

After the addition is complete, heat the mixture to 90°C for 30 minutes with continuous stirring.

-

Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water.

-

A yellow solid of 1,3-dinitrobenzene will precipitate.

-

Filter the crude product using vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure crystals of 1,3-dinitrobenzene.

-

Dry the crystals and determine the melting point and yield.

Nucleophilic Aromatic Substitution: Reaction of 1-Chloro-2,4-dinitrobenzene with Hydrazine

Objective: To demonstrate the SNAr reaction by synthesizing 1-hydrazino-2,4-dinitrobenzene.

Materials:

-

1-Chloro-2,4-dinitrobenzene

-

Hydrazine hydrate

-

Methanol

-

Reaction vial with a magnetic stir bar

-

TLC plates (silica gel)

-

UV lamp

Procedure:

-

Dissolve 100 mg of 1-chloro-2,4-dinitrobenzene in 5 mL of methanol in a reaction vial.

-

Add 0.1 mL of hydrazine hydrate to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 3:1 hexane:ethyl acetate).

-

The formation of the product, 1-hydrazino-2,4-dinitrobenzene, will be observed as a new spot on the TLC plate.

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified by column chromatography if necessary.[11]

Conclusion

Dinitroaromatic compounds are a fascinating and important class of molecules with a rich and diverse chemistry. Their reactivity, governed by the powerful electron-withdrawing nitro groups, makes them valuable synthons in organic chemistry and key components in various industrial products. However, their biological activity, which is exploited in certain pharmaceuticals, is also responsible for their significant toxicity. A thorough understanding of their synthesis, reaction mechanisms, and metabolic pathways is crucial for their safe and effective use in research and industry. The quantitative data and experimental protocols provided in this guide serve as a foundation for further investigation and application of these versatile compounds.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lkouniv.ac.in [lkouniv.ac.in]

- 6. CHEM-GUIDE: Chemical properties of aromatic nitrocompounds [chem-guide.blogspot.com]

- 7. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 14. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. dspace.cuni.cz [dspace.cuni.cz]

- 17. academic.oup.com [academic.oup.com]

- 18. Mutagenicity of nitroaromatic degradation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. On the metabolism of some aromatic nitro compounds by different species of animal. III. The toxicity of the dinitrophenols, with a note on the effects of high environmental temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Dinitronaphthalene Compounds: History, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical context, discovery, and chemical synthesis of dinitronaphthalene (DNN) compounds. This class of nitrated aromatic hydrocarbons has been of significant interest since the 19th century, primarily for its applications in the dye and explosives industries. This document details the key scientific milestones, provides structured quantitative data for major isomers, outlines detailed experimental protocols for their synthesis, and visualizes the core chemical pathways.

Historical Context and Discovery

The study of dinitronaphthalene isomers is intrinsically linked to the burgeoning field of organic chemistry in the latter half of the 19th century, a period marked by the exploration of coal tar derivatives and the development of synthetic dyes and explosives.

The nitration of naphthalene itself was an early subject of investigation. The initial mononitration of naphthalene primarily yields 1-nitronaphthalene (α-nitronaphthalene), with a smaller amount of 2-nitronaphthalene (β-nitronaphthalene). Further nitration leads to a mixture of dinitronaphthalene isomers, with the distribution of these isomers being highly dependent on the reaction conditions.

Historically, the direct nitration of naphthalene was known to produce a mixture of isomers, predominantly 1,5- and 1,8-dinitronaphthalene. The separation of these isomers was a significant challenge for early chemists. One of the earliest comprehensive studies on the ten possible isomers of dinitronaphthalene was conducted by Ward and coworkers.[1]

The synthesis of other isomers often required more complex, multi-step procedures. For instance, 1,4-dinitronaphthalene was historically prepared from diazotized 4-nitro-1-naphthylamine through a modified Sandmeyer procedure. Key figures in the early synthesis of various dinitronaphthalene isomers include Vesely and Dvorak (1923), Contardi and Mor (1924), and Chudozilov (1929), who all contributed to the growing body of knowledge on these compounds.

A notable related compound, 2,4-dinitro-1-naphthol, also known as Martius Yellow, was discovered in 1868 by Karl Alexander von Martius. This dye was synthesized by the nitration of 1-naphthol and found use as a wool colorant.

The development of dinitronaphthalene chemistry was also driven by the search for new explosive materials. Dinitronaphthalene was used as a component in some early explosives, often in combination with other substances like ammonium nitrate. For example, Schneiderite, an explosive, consisted of 11% dinitronaphthalene, 88% ammonium nitrate, and 1% resin.[2]

Quantitative Data of Dinitronaphthalene Isomers

The physical and chemical properties of dinitronaphthalene isomers vary significantly, influencing their synthesis, separation, and application. The following table summarizes key quantitative data for some of the most common isomers.

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 1,3-Dinitronaphthalene | C₁₀H₆N₂O₄ | 218.17 | 146-148 | Beige powder |

| 1,4-Dinitronaphthalene | C₁₀H₆N₂O₄ | 218.17 | 134 | Pale yellow needles |

| 1,5-Dinitronaphthalene | C₁₀H₆N₂O₄ | 218.17 | 216-219 | Yellowish-green needles |

| 1,8-Dinitronaphthalene | C₁₀H₆N₂O₄ | 218.17 | 172-173 | Yellow rhombic needles |

| 2,4-Dinitro-1-naphthol | C₁₀H₆N₂O₅ | 234.17 | 138 | Yellow-orange precipitate |

| 2,6-Dinitronaphthalene | C₁₀H₆N₂O₄ | 218.17 | 279 | - |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key dinitronaphthalene compounds, based on established historical and modern procedures.

Synthesis of 1,5- and 1,8-Dinitronaphthalene via Direct Nitration of Naphthalene

This procedure describes the direct nitration of naphthalene to produce a mixture of 1,5- and 1,8-dinitronaphthalene, followed by their separation.

Materials:

-

Naphthalene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloroethane (for separation)

-

Ice

Procedure:

-

Nitration: In a flask equipped with a stirrer and a cooling bath, a nitrating mixture is prepared by carefully adding a specific ratio of concentrated sulfuric acid to concentrated nitric acid while maintaining a low temperature.

-

Naphthalene is then slowly added to the cooled nitrating mixture with vigorous stirring. The temperature should be carefully controlled and kept below a certain threshold to avoid excessive oxidation and the formation of byproducts.

-

After the addition of naphthalene is complete, the reaction mixture is stirred for several hours at a slightly elevated temperature to ensure the completion of the dinitration.

-

Isolation of the Isomer Mixture: The reaction mixture is then poured onto crushed ice, which causes the precipitation of the crude dinitronaphthalene isomer mixture.

-

The solid precipitate is collected by filtration, washed with water until neutral, and then dried.

-

Separation of Isomers: The dried mixture of 1,5- and 1,8-dinitronaphthalene can be separated by fractional crystallization from a suitable solvent, such as dichloroethane. The difference in solubility between the two isomers allows for their separation.

Expected Yield: The direct nitration of naphthalene typically yields a mixture containing approximately 60% 1,8-dinitronaphthalene and 35% 1,5-dinitronaphthalene, with the remainder being other isomers.

Synthesis of 1,4-Dinitronaphthalene

This method, a modified Sandmeyer reaction, utilizes 4-nitro-1-naphthylamine as the starting material.

Materials:

-

4-nitro-1-naphthylamine

-

Sodium nitrite

-

Concentrated Sulfuric Acid

-

Glacial Acetic Acid

-

Ether

-

Copper (II) sulfate

-

Sodium sulfite

-

95% Ethanol

-

2% Sodium hydroxide solution

Procedure:

-

Diazotization: A solution of 4-nitro-1-naphthylamine in glacial acetic acid is prepared. This solution is then slowly added to a cold solution of nitrosylsulfuric acid (prepared by dissolving sodium nitrite in concentrated sulfuric acid) while maintaining the temperature below 20°C.

-

The diazonium salt is precipitated by the addition of dry ether at 0°C. The precipitate is collected, washed with ether and ethanol, and then dissolved in iced water.

-

Decomposition: A decomposition mixture is prepared by adding a solution of sodium nitrite to a suspension of a greenish-brown precipitate (formed by mixing copper sulfate and sodium sulfite solutions).

-

The cold aqueous solution of the diazonium salt is slowly added to the decomposition mixture with stirring. Frothing may occur and can be controlled by the addition of a small amount of ether.

-

After stirring for one hour, the crude 1,4-dinitronaphthalene is collected by filtration.

-

Purification: The precipitate is washed with water, then with a 2% sodium hydroxide solution, and again with water. The dried precipitate is then extracted with boiling 95% ethanol.

-

The ethanol extract is concentrated to yield crystalline 1,4-dinitronaphthalene. Further purification can be achieved by recrystallization from aqueous ethanol to obtain pale yellow needles.

Expected Yield: 52-60%

Synthesis of 2,4-Dinitro-1-naphthol (Martius Yellow)

This procedure outlines the synthesis of the dye Martius Yellow starting from 1-naphthol.

Materials:

-

1-Naphthol (α-naphthol)

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ice

Procedure:

-

Sulfonation: 1-naphthol is dissolved in concentrated sulfuric acid. The mixture is gently heated for a short period until the 1-naphthol is completely sulfonated to form 1-naphthol-2,4-disulfonic acid.

-

Nitration: The reaction mixture is cooled in an ice bath, and then concentrated nitric acid is added slowly while keeping the temperature low.

-

The addition of nitric acid leads to the nitration of the sulfonic acid intermediate, with the sulfonic acid groups being replaced by nitro groups to form 2,4-dinitro-1-naphthol.

-

Isolation: The reaction mixture is then carefully diluted with cold water, which causes the precipitation of the yellow 2,4-dinitro-1-naphthol.

-

The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key synthesis pathways described in this guide.

Caption: Direct nitration of naphthalene to produce a mixture of 1,5- and 1,8-dinitronaphthalene and their subsequent separation.

Caption: Synthesis of 1,4-dinitronaphthalene via a modified Sandmeyer reaction.

Caption: Synthesis pathway of 2,4-dinitro-1-naphthol (Martius Yellow).

References

The Definitive Guide to the Chemical Nomenclature and Properties of Naphthalenamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical nomenclature, synthesis, physicochemical properties, and metabolic pathways of naphthalenamine derivatives. Designed for professionals in the fields of chemical research and drug development, this document consolidates critical information to facilitate a deeper understanding of these versatile compounds. All quantitative data is presented in structured tables for straightforward comparison, and detailed experimental protocols for key synthetic methods are provided.

Chemical Nomenclature of Naphthalenamine Derivatives

The systematic naming of naphthalenamine derivatives follows the IUPAC (International Union of Pure and Applied Chemistry) nomenclature of organic chemistry. The core structure is naphthalene, a bicyclic aromatic hydrocarbon consisting of two fused benzene rings.

Naphthalene Ring Numbering

The numbering of the carbon atoms in the naphthalene ring is crucial for unambiguously defining the position of substituents. The numbering starts from the carbon atom adjacent to the bridgehead carbon and proceeds sequentially around the perimeter. The bridgehead carbons, where the two rings are fused, are not numbered in the primary sequence but are designated as 4a and 8a. There are two distinct positions for monosubstitution on the naphthalene ring:

-

Alpha (α) positions: Carbons 1, 4, 5, and 8.

-

Beta (β) positions: Carbons 2, 3, 6, and 7.

Naming Naphthalenamine Isomers

The parent compounds are named based on the position of the amino (-NH₂) group. The two primary isomers are:

-

Naphthalen-1-amine: Also known as 1-naphthalenamine or α-naphthylamine.[1][2][3]

-

Naphthalen-2-amine: Also known as 2-naphthalenamine or β-naphthylamine.[4][5]

Nomenclature of Substituted Naphthalenamine Derivatives

For derivatives with additional substituents on the naphthalene ring or the amino group, the following rules apply:

-

Substituents on the Ring: The position of each substituent is indicated by the corresponding number of the carbon atom to which it is attached. The substituents are listed in alphabetical order.

-

Substituents on the Amino Group: Substituents attached to the nitrogen atom are designated with the prefix "N-". If there are multiple identical substituents on the nitrogen, prefixes like "N,N-di-" are used.

Examples:

-

4-Nitro-1-naphthalenamine: An amino group at position 1 and a nitro group at position 4.

-

N-Ethylnaphthalen-1-amine: An ethyl group attached to the nitrogen of naphthalen-1-amine.[6]

-

N-Phenylnaphthalen-1-amine: A phenyl group attached to the nitrogen of naphthalen-1-amine.

Physicochemical Properties of Naphthalenamine Derivatives

The physicochemical properties of naphthalenamine derivatives are critical for their application in drug design and development, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME).

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility | pKa |

| 1-Naphthalenamine | Naphthalen-1-amine | 134-32-7 | C₁₀H₉N | 143.19 | 47-50[3] | 301[3] | 0.16 g/100 mL (20 °C)[7] | 3.92 |

| 2-Naphthalenamine | Naphthalen-2-amine | 91-59-8 | C₁₀H₉N | 143.18 | 111-113[8] | 306[8] | Sparingly soluble in hot water[8] | 4.16[2] |

| N-Acetyl-1-naphthalenamine | N-(naphthalen-1-yl)acetamide | 575-36-0 | C₁₂H₁₁NO | 185.22 | 156-160 | 319.45 (est.) | Insoluble | 15.12 (est.) |

| N-Phenyl-1-naphthalenamine | N-phenylnaphthalen-1-amine | 90-30-2 | C₁₆H₁₃N | 219.29 | 60-62 | 335 | Insoluble in water | - |

| N-Phenyl-2-naphthalenamine | N-phenylnaphthalen-2-amine | 135-88-6 | C₁₆H₁₃N | 219.29 | 107-108 | 395-398 | Insoluble in water | - |

Experimental Protocols for Synthesis

Several methods are employed for the synthesis of naphthalenamine and its derivatives. The choice of method depends on the desired isomer and the available starting materials.

Reduction of Nitronaphthalene

A common method for the preparation of 1-naphthalenamine is the reduction of 1-nitronaphthalene.[3]

Protocol: Synthesis of 1-Naphthalenamine from 1-Nitronaphthalene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place purified 1-nitronaphthalene.

-

Reduction: Add iron filings and dilute hydrochloric acid to the flask.

-

Heating: Heat the mixture to boiling with vigorous stirring. The reduction is an exothermic reaction.

-

Work-up: After the reaction is complete, make the solution alkaline to precipitate the iron hydroxides.

-

Purification: Steam distill the mixture to isolate the 1-naphthalenamine. The distillate is then extracted with a suitable organic solvent. The solvent is evaporated, and the crude product is purified by vacuum distillation.

Bucherer Reaction

The Bucherer reaction is a versatile method for the synthesis of 2-naphthalenamine from 2-naphthol.[4][9] It is a reversible reaction that involves the conversion of a naphthol to a naphthylamine in the presence of an aqueous solution of ammonia and sodium bisulfite.[1]

Protocol: Synthesis of 2-Naphthalenamine from 2-Naphthol

-

Reaction Mixture: In a pressure vessel, combine 2-naphthol with an aqueous solution of ammonium sulfite or a mixture of ammonia and sodium bisulfite.

-

Heating: Heat the mixture at a temperature of 200-210 °C.[4]

-

Isolation: After cooling, the 2-naphthalenamine precipitates and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

Synthesis of N-Substituted Derivatives

N-substituted naphthalenamines can be synthesized through various methods, including the reaction of a naphthalenamine with an appropriate alkyl or aryl halide.

Protocol: Synthesis of N-Phenylnaphthalen-1-amine

-

Reaction Setup: Dissolve naphthalen-1-amine (1.0 g, 6.98 mmol) in ethanol (3 mL) in a suitable flask.

-

Addition of Reagent: Add chlorobenzene (0.783 g, 6.98 mmol) to the solution.

-

Reflux: Reflux the resulting mixture for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Solvent Evaporation: After the reaction is complete, evaporate the solvent.

-

Purification: Purify the residue by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to obtain N-phenylnaphthalen-1-amine as a pink solid.

Metabolic Pathways of Naphthalenamine Derivatives

The metabolism of naphthalenamine derivatives is of significant interest in drug development due to its implications for efficacy and toxicity. The primary site of metabolism is the liver, where cytochrome P450 (CYP) enzymes play a crucial role.

The metabolic activation of naphthalene, the parent compound, proceeds via a 1,2-epoxide intermediate formed by CYP enzymes. This epoxide can then undergo several transformations, including detoxification pathways or conversion to reactive metabolites.[10] For naphthalenamines, a critical metabolic activation step is N-hydroxylation, also catalyzed by CYP enzymes, which can lead to the formation of reactive intermediates capable of binding to macromolecules like DNA.[11]

The major human liver microsomal CYP isoforms involved in the metabolism of naphthalene and its derivatives include CYP1A2 and CYP3A4.[10] Understanding the specific enzymes responsible for the metabolism of a naphthalenamine-based drug candidate is essential for predicting potential drug-drug interactions and inter-individual variability in drug response.

Conclusion

This guide has provided a detailed overview of the nomenclature, physicochemical properties, synthesis, and metabolism of naphthalenamine derivatives. The systematic naming conventions are fundamental for clear communication in research and development. The tabulated physicochemical data offer a valuable resource for comparing different derivatives and for use in quantitative structure-activity relationship (QSAR) studies. The provided experimental protocols serve as a practical starting point for the synthesis of these compounds. Finally, the elucidation of metabolic pathways is critical for assessing the safety and efficacy of naphthalenamine-based compounds in drug discovery and development. A thorough understanding of these core aspects is indispensable for any scientist or researcher working with this important class of molecules.

References

- 1. N-Phenyl-1-naphthylamine synthesis - chemicalbook [chemicalbook.com]

- 2. N-(2-AMINOETHYL)-2-(1-NAPHTHYL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. osha.gov [osha.gov]

- 4. N-Phenyl-1-naphthylamine | 90-30-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. N-phenyl-2-naphthylamine | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US6054618A - Preparation of N-phenyl-1-naphthylamine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [guidechem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Azo Dyes Using 2,4-Dinitro-1-Naphthalenamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of azo dyes utilizing 2,4-dinitro-1-naphthalenamine as the diazo component. Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) and are widely used in various industrial applications, including textiles, printing, and biomedical imaging.[1][2][3] The synthesis involves a two-step process: the diazotization of a primary aromatic amine, in this case, 2,4-dinitro-1-naphthalenamine, followed by an azo coupling reaction with a suitable coupling agent.[1] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of a novel azo dye.

Introduction

Azo compounds are a versatile class of molecules with wide-ranging applications stemming from their unique chemical structures and vibrant colors.[2][4] The synthesis of azo dyes is a classic example of electrophilic aromatic substitution.[5] The process begins with the conversion of a primary aromatic amine to a diazonium salt through a process called diazotization.[6][7] This reaction is typically carried out at low temperatures in the presence of a mineral acid and sodium nitrite.[8] The resulting diazonium salt is a weak electrophile that can react with an electron-rich coupling agent, such as a phenol or an aromatic amine, to form the stable azo compound.[5][9] The choice of the coupling agent is crucial as it significantly influences the color and properties of the final dye.

Experimental Protocols

Materials and Equipment

| Reagent/Equipment | Specification |

| 2,4-Dinitro-1-naphthalenamine | 95% purity |

| Sodium Nitrite (NaNO₂) | ACS grade |

| Hydrochloric Acid (HCl) | Concentrated (37%) |

| 2-Naphthol | 99% purity |

| Sodium Hydroxide (NaOH) | ACS grade |

| Ethanol | 95% |

| Distilled Water | |

| Beakers | 100 mL, 250 mL |

| Erlenmeyer Flask | 250 mL |

| Graduated Cylinders | 10 mL, 50 mL |

| Magnetic Stirrer and Stir Bar | |

| Ice Bath | |

| Buchner Funnel and Filter Flask | |

| Filter Paper | Whatman No. 1 |

| pH paper or pH meter | |

| Melting Point Apparatus |

Protocol 1: Diazotization of 2,4-Dinitro-1-Naphthalenamine

-

Preparation of Amine Solution: In a 100 mL beaker, suspend 2.33 g (0.01 mol) of 2,4-dinitro-1-naphthalenamine in 20 mL of distilled water.

-

Acidification: Slowly add 5 mL of concentrated hydrochloric acid to the suspension while stirring continuously. The mixture will form a slurry.

-

Cooling: Place the beaker in an ice bath and cool the mixture to 0-5 °C with constant stirring. It is critical to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.[10]

-

Nitrite Addition: In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of distilled water.

-

Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine slurry over a period of 10-15 minutes. Continue stirring for an additional 20 minutes after the addition is complete. The formation of the diazonium salt solution is indicated by a change in the appearance of the mixture.

-

Confirmation of Excess Nitrous Acid (Optional): Test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates an excess, which is desirable for complete diazotization. If the test is negative, add a small amount of additional sodium nitrite solution.

Protocol 2: Azo Coupling with 2-Naphthol

-

Preparation of Coupling Agent Solution: In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.

-

Cooling: Cool the 2-naphthol solution in an ice bath to 0-5 °C.

-

Coupling Reaction: Slowly add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.

-

pH Adjustment: Maintain the alkalinity of the reaction mixture by adding a 10% sodium hydroxide solution as needed to keep the pH between 9 and 10.

-

Completion of Reaction: Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

Protocol 3: Isolation and Purification of the Azo Dye

-

Filtration: Isolate the precipitated azo dye by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product on the filter paper with several portions of cold distilled water until the filtrate is neutral.

-

Recrystallization: Purify the dye by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Determine the melting point of the purified dye and characterize its structure using spectroscopic methods such as FT-IR, UV-Vis, and NMR.

Data Presentation

| Parameter | Expected Value |

| Molar Ratio (Amine:Nitrite:Coupling Agent) | 1 : 1.1 : 1 |

| Reaction Temperature (Diazotization) | 0-5 °C |

| Reaction Temperature (Coupling) | 0-5 °C |

| Reaction pH (Coupling) | 9-10 |

| Theoretical Yield | (Calculated based on stoichiometry) |

| Actual Yield | (To be determined experimentally) |

| Melting Point | (To be determined experimentally) |

| λmax (in Ethanol) | (To be determined by UV-Vis spectroscopy) |

Visualizations

Caption: Workflow for the synthesis of an azo dye.

Caption: General reaction mechanism for azo dye synthesis.

References

- 1. modishproject.com [modishproject.com]

- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azo coupling - Wikipedia [en.wikipedia.org]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. article.imrpress.com [article.imrpress.com]

- 10. scribd.com [scribd.com]

Application of 1-Naphthalenamine, 2,4-dinitro- in environmental sample analysis.

Application Note & Protocol

Introduction

1-Naphthalenamine, 2,4-dinitro- is a nitroaromatic compound that can be of environmental concern due to its potential toxicity and persistence. Its presence in environmental matrices such as soil and water can stem from industrial activities, including the manufacturing of dyes and pigments. Accurate and sensitive analytical methods are crucial for monitoring its levels, assessing environmental contamination, and ensuring regulatory compliance. This document provides detailed protocols for the analysis of 1-Naphthalenamine, 2,4-dinitro- in environmental samples, targeting researchers, scientists, and professionals in environmental monitoring and drug development. The methodologies described are based on established analytical techniques for similar nitroaromatic compounds.[1][2]

Analytical Methodologies

The determination of 1-Naphthalenamine, 2,4-dinitro- in environmental samples typically involves sample extraction followed by chromatographic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the separation, identification, and quantification of this compound.[1][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of volatile and semi-volatile organic compounds like 1-Naphthalenamine, 2,4-dinitro-. The methodology involves the extraction of the analyte from the sample matrix, followed by injection into the GC system for separation and subsequent detection by a mass spectrometer. The mass spectrometer provides characteristic fragmentation patterns, allowing for definitive identification and quantification.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. This technique is particularly useful for analyzing complex environmental samples. The compound is first separated by liquid chromatography and then detected by a tandem mass spectrometer, which provides excellent specificity and low detection limits.[3][4]

Experimental Protocols

Protocol 1: Analysis of 1-Naphthalenamine, 2,4-dinitro- in Water Samples by Solid-Phase Extraction (SPE) and GC-MS

This protocol describes the extraction and analysis of 1-Naphthalenamine, 2,4-dinitro- from water samples.

1. Sample Preparation (Solid-Phase Extraction)

-

Objective: To concentrate the analyte from a large volume of water and remove interfering substances.

-

Materials:

-

Water sample (1 L)

-

SPE cartridges (e.g., C18, 500 mg)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Nitrogen gas supply

-

-

Procedure:

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Pass the 1 L water sample through the SPE cartridge at a flow rate of 5-10 mL/min.

-

After the entire sample has passed, dry the cartridge by passing air or nitrogen through it for 10 minutes.

-

Elute the analyte from the cartridge with 5 mL of dichloromethane.

-

Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

-

2. GC-MS Analysis

-

Objective: To separate, identify, and quantify 1-Naphthalenamine, 2,4-dinitro-.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280 °C

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Volume: 1 µL (splitless).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Mode: Full scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for 1-Naphthalenamine, 2,4-dinitro- would be the molecular ion (m/z 233) and major fragment ions (e.g., m/z 187, 141).[1]

-

Protocol 2: Analysis of 1-Naphthalenamine, 2,4-dinitro- in Soil Samples by Solvent Extraction and LC-MS/MS

This protocol details the extraction and analysis of 1-Naphthalenamine, 2,4-dinitro- from soil samples.

1. Sample Preparation (Solvent Extraction)

-

Objective: To extract the analyte from the soil matrix.

-

Materials:

-

Soil sample (10 g, air-dried and sieved)

-

Acetone (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

-

Procedure:

-

Mix 10 g of the soil sample with 5 g of anhydrous sodium sulfate.

-

Transfer the mixture to an extraction thimble.

-

Extract the sample in a Soxhlet apparatus for 8 hours with a 1:1 mixture of acetone and dichloromethane.

-

Concentrate the extract to near dryness using a rotary evaporator.

-

Re-dissolve the residue in 1 mL of methanol for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To achieve sensitive and selective quantification of 1-Naphthalenamine, 2,4-dinitro-.

-

Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

-

LC Conditions:

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 1-Naphthalenamine, 2,4-dinitro- for quantification and confirmation.

-

Data Presentation

Quantitative data from the analysis of environmental samples for nitroaromatic compounds can be summarized for clear comparison. The following tables provide examples of how to present such data, based on typical performance characteristics of the described methods for related compounds.

Table 1: Method Performance for Analysis of a Related Compound (2,4-dinitrophenol) in Water Samples.

| Parameter | Result |

|---|---|

| Linear Range | 10–400 ng/mL |

| Limit of Detection (LOD) | 2.73 ng/mL |

| Relative Standard Deviation (RSD) | 2.44% |

Data is illustrative and based on a method for 2,4-dinitrophenol.[5]

Table 2: Recovery of a Related Compound (2,4-dinitroaniline) from Spiked Samples.

| Matrix | Spiked Level | Recovery (%) |

|---|---|---|

| D&C Orange No. 17 | 0.005 - 2% | 98 - 100% |

Data is for 2,4-dinitroaniline, a structurally similar compound.[6]

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the analytical protocols.

Caption: Workflow for the analysis of 1-Naphthalenamine, 2,4-dinitro- in water samples.

Caption: Workflow for the analysis of 1-Naphthalenamine, 2,4-dinitro- in soil samples.

References

- 1. 1-Naphthalenamine, 2,4-dinitro- | 13029-24-8 | Benchchem [benchchem.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Liquid chromatographic determination of 2,4-dinitroaniline and 2-naphthol in D&C Orange No. 17 - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical methods for the detection of 1-Naphthalenamine, 2,4-dinitro- in various matrices.

Application Notes and Protocols for the Detection of 1-Naphthalenamine, 2,4-dinitro-

Introduction

1-Naphthalenamine, 2,4-dinitro- is a chemical compound of interest in various fields, including environmental monitoring and industrial chemistry. Accurate and reliable analytical methods are crucial for its detection and quantification in diverse matrices such as soil, water, and industrial process samples. These application notes provide detailed protocols for the analysis of 1-Naphthalenamine, 2,4-dinitro- using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, derivatization, and instrumental analysis.

Analytical Methods Overview

Several analytical techniques can be employed for the determination of 1-Naphthalenamine, 2,4-dinitro-. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

-

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of nitroaromatic compounds. It offers good selectivity and sensitivity for the direct analysis of 1-Naphthalenamine, 2,4-dinitro- without the need for derivatization.

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Due to the low volatility and polar nature of 1-Naphthalenamine, 2,4-dinitro-, derivatization is generally required to improve its chromatographic behavior and thermal stability.[1]

-

Spectroscopic Methods , such as UV-Vis and FT-IR, are useful for preliminary identification and characterization but are generally not suitable for quantification in complex matrices without prior separation.

Quantitative Data Summary

While specific quantitative performance data for 1-Naphthalenamine, 2,4-dinitro- is not extensively documented in the literature, the following table summarizes typical performance characteristics for the analysis of related nitroaromatic and amino compounds in various matrices using similar analytical techniques. These values can serve as a benchmark for method development and validation.

| Analytical Method | Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |

| HPLC-UV | Water | Nitroaromatics | ~1 µg/L | ~3 µg/L | 85-110% | EPA Method 8330B |

| HPLC-PDA | Drug Substance | 1-aminonaphthalene, 1-nitronaphthalene | 0.075-0.150 µg/mL | 0.25-0.50 µg/mL | 90-110% | [2][3] |

| GC-MS | Water | 2-naphthylamine | 75 ng/L | - | - | [4] |

| GC-MS | Soil | 2,4-Dinitrotoluene | ~2 µg/g | - | - | [5] |

| GC-MS/MS | Drug Substance | N-nitrosamines | 0.006 ppm | 0.018 ppm | - | [6] |

Note: The limits of detection and quantification are highly dependent on the specific instrumentation, sample matrix, and method parameters. The values presented above are for guidance and should be experimentally determined for the analysis of 1-Naphthalenamine, 2,4-dinitro-.

Experimental Protocols

Sample Preparation

1.1. Soil and Sediment Samples

This protocol is adapted from standard methods for the extraction of nitroaromatic compounds from solid matrices.[7][8][9][10][11]

Objective: To extract 1-Naphthalenamine, 2,4-dinitro- from soil and sediment samples for subsequent analysis.

Materials:

-

Acetone, HPLC grade

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Deionized water

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

Mechanical shaker or sonicator

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE)

-

Glass vials

Protocol:

-

Sample Pre-treatment: Air-dry the soil sample at room temperature to a constant weight, avoiding direct sunlight. Grind the dried sample to pass through a 2-mm sieve to ensure homogeneity.[8][9][10]

-

Extraction:

-

Weigh 10 g of the homogenized soil sample into a glass container with a screw cap.

-

Add 20 mL of acetone (or acetonitrile) to the sample.

-

Shake the mixture vigorously for 3 minutes using a mechanical shaker or sonicate for 15-20 minutes.

-

Allow the soil to settle.

-

-

Filtration and Concentration:

-

Carefully decant the supernatant and filter it through a 0.45 µm PTFE syringe filter into a clean collection tube.

-

For GC-MS analysis, the solvent may be carefully evaporated under a gentle stream of nitrogen and reconstituted in a solvent suitable for derivatization.

-

For HPLC analysis, an aliquot of the extract can be diluted with deionized water prior to injection.

-

1.2. Water Samples

This protocol utilizes solid-phase extraction (SPE) for the concentration and cleanup of 1-Naphthalenamine, 2,4-dinitro- from aqueous matrices.

Objective: To extract and concentrate 1-Naphthalenamine, 2,4-dinitro- from water samples.

Materials:

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Deionized water

-

SPE vacuum manifold

-

Glass vials

Protocol:

-

Cartridge Conditioning:

-

Pass 5 mL of methanol through the C18 SPE cartridge.

-

Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.

-

-

Sample Loading:

-

Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

-

-

Elution:

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the retained analytes with 5 mL of acetonitrile into a collection vial.

-

-

Concentration:

-

The eluate can be concentrated under a gentle stream of nitrogen if necessary and reconstituted in a suitable solvent for analysis.

-

Analytical Procedures

2.1. HPLC-UV Method

This method is based on established protocols for the analysis of nitroaromatics and related compounds.[2][3][7]

Objective: To separate and quantify 1-Naphthalenamine, 2,4-dinitro- using HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.01 M Potassium Phosphate (KH2PO4) buffer, pH 2.5.

-

Mobile Phase B: Acetonitrile:Methanol (80:20 v/v).

-

Gradient: A suggested starting point is a gradient from 60% A / 40% B to 100% B over 20 minutes. The gradient should be optimized to achieve good resolution of the analyte from any matrix interferences.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm or a wavelength of maximum absorbance for 1-Naphthalenamine, 2,4-dinitro-, which should be determined experimentally.

-

Injection Volume: 10-20 µL.

Protocol:

-

Prepare a series of calibration standards of 1-Naphthalenamine, 2,4-dinitro- in the mobile phase or a suitable solvent.

-

Inject the prepared sample extracts and calibration standards into the HPLC system.

-

Identify the analyte peak based on its retention time compared to the standard.

-

Quantify the analyte using a calibration curve generated from the peak areas of the standards.

2.2. GC-MS Method with Derivatization

Due to the polar nature of the amino group, derivatization is recommended to improve the chromatographic performance of 1-Naphthalenamine, 2,4-dinitro-.[1][12][13][14][15][16]

Objective: To identify and quantify 1-Naphthalenamine, 2,4-dinitro- using GC-MS after derivatization.

2.2.1. Derivatization Protocol (Acylation)

Materials:

-

Pentafluoropropionic anhydride (PFPA)

-

Pyridine or other suitable solvent/catalyst

-

Heating block or water bath

Protocol:

-

Evaporate the sample extract to dryness under a gentle stream of nitrogen.

-

Add 100 µL of pyridine and 50 µL of PFPA to the dry residue.

-

Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.

-

Cool the reaction mixture to room temperature.

-

The derivatized sample is now ready for GC-MS analysis.

2.2.2. GC-MS Instrumentation and Conditions:

Instrumentation:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet Temperature: 280 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C. (This program should be optimized for the specific derivative).

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification. The characteristic ions for the derivatized 1-Naphthalenamine, 2,4-dinitro- should be determined by analyzing a standard.

Protocol:

-

Inject an aliquot (e.g., 1 µL) of the derivatized sample or standard into the GC-MS system.

-

Identify the derivatized analyte by its retention time and mass spectrum. The mass spectrum should show a molecular ion and characteristic fragment ions.

-

For quantification, create a calibration curve using the peak areas of a specific ion (in SIM mode) from a series of derivatized standards.

Visualizations

Caption: Workflow for the analysis of 1-Naphthalenamine, 2,4-dinitro- in soil samples.

Caption: Workflow for the analysis of 1-Naphthalenamine, 2,4-dinitro- in water samples.

References

- 1. researchgate.net [researchgate.net]

- 2. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. nutnet.org [nutnet.org]

- 9. openknowledge.fao.org [openknowledge.fao.org]

- 10. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]

- 11. soiltest.vt.edu [soiltest.vt.edu]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. gcms.cz [gcms.cz]

Application Note: Pre-column Derivatization of Primary and Secondary Amines with 2,4-Dinitrofluorobenzene (DNFB) for HPLC Analysis

Abstract

This application note details a robust and reliable method for the quantitative analysis of primary and secondary amines, such as amino acids and biogenic amines, using pre-column derivatization with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent.[1][2] This method is applicable to a wide range of research and quality control applications, including pharmaceutical, food and beverage, and environmental analysis. The derivatization reaction is straightforward, and the resulting DNP-amine derivatives are stable and exhibit strong UV absorbance, allowing for sensitive detection by High-Performance Liquid Chromatography (HPLC) with a UV/Vis detector.[3][4][5]

Introduction

The analysis of amines is crucial in many scientific fields. However, many of these compounds lack a suitable chromophore for direct UV detection at low concentrations. Pre-column derivatization addresses this limitation by attaching a chromophoric tag to the analyte prior to chromatographic separation.[6][7] 2,4-Dinitrofluorobenzene (DNFB) is a widely used derivatizing reagent that reacts with both primary and secondary amines under mild alkaline conditions to form highly stable 2,4-dinitrophenyl (DNP) derivatives.[3][8] These derivatives have a maximum absorbance at approximately 360 nm, a wavelength where interference from many sample matrices is minimal.[5][9] This application note provides a comprehensive protocol for sample preparation, derivatization, and HPLC analysis of amines using DNFB.

Reaction Mechanism

The derivatization of amines with DNFB proceeds via a nucleophilic aromatic substitution reaction. The amino group of the analyte acts as a nucleophile and attacks the electron-deficient carbon atom of the benzene ring that is bonded to the fluorine atom. The fluorine atom is subsequently eliminated as a fluoride ion, resulting in the formation of a stable DNP-amine derivative.[2]

Caption: Derivatization of an amine with DNFB.

Experimental Protocols

Materials and Reagents

-

Standards: Amine standards of interest (e.g., amino acid kit, biogenic amine standards)

-

Derivatizing Reagent: 1% (w/v) 2,4-Dinitrofluorobenzene (DNFB) in acetonitrile.

-

Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 9.0.

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Acids/Bases: Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment.

-

Sample Preparation: Syringe filters (0.45 µm).

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

UV/Vis or Diode Array Detector (DAD)

-

-

Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

-

pH meter

-

Vortex mixer

-

Heating block or water bath

Standard and Sample Preparation

-

Standard Stock Solutions: Prepare individual stock solutions of each amine standard at a concentration of 1 mg/mL in 0.1 M HCl. Store at 4°C.

-

Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with mobile phase to the desired concentrations for calibration.

-

Sample Preparation:

-

Liquid Samples (e.g., beverages): Centrifuge to remove any particulate matter. Dilute with 0.1 M HCl as needed.

-

Solid Samples (e.g., food, pharmaceuticals): Homogenize the sample and extract the amines with a suitable solvent (e.g., perchloric acid, methanol). Centrifuge and collect the supernatant.

-

Filter all samples and standards through a 0.45 µm syringe filter before derivatization.

-

Derivatization Procedure

-

To 100 µL of the standard or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

-

Add 200 µL of 1% DNFB in acetonitrile.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture in a heating block or water bath at 60°C for 60 minutes in the dark.[3]

-

After incubation, cool the mixture to room temperature.

-

Add 500 µL of mobile phase (initial conditions) to the reaction mixture.

-

Vortex briefly and transfer an aliquot to an HPLC vial for analysis.

HPLC Conditions

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 50 mM Sodium Acetate, pH 6.5

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 20% B

-

5-25 min: 20-60% B

-

25-30 min: 60-80% B

-

30-35 min: 80% B

-

35-40 min: 80-20% B

-

40-45 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C[5]

-

Injection Volume: 20 µL

Quantitative Data

The following table summarizes typical performance characteristics of the DNFB derivatization method for the analysis of various amines.

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |

| Histamine | 0.1 - 10 | > 0.999 | 0.03 | 0.1 | 95 - 105 |

| Tyramine | 0.1 - 10 | > 0.999 | 0.03 | 0.1 | 92 - 103 |

| Putrescine | 0.05 - 5 | > 0.998 | 0.01 | 0.05 | 90 - 108 |

| Cadaverine | 0.05 - 5 | > 0.998 | 0.01 | 0.05 | 93 - 106 |

| Glycine | 0.5 - 50 | > 0.999 | 0.1 | 0.5 | 98 - 104 |

| Alanine | 0.5 - 50 | > 0.999 | 0.1 | 0.5 | 97 - 103 |

| Proline | 0.5 - 50 | > 0.999 | 0.2 | 0.5 | 95 - 105 |

Note: The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of amines using pre-column derivatization with DNFB.

Caption: Workflow for amine analysis with DNFB.

Conclusion

Pre-column derivatization with 2,4-dinitrofluorobenzene provides a sensitive, reliable, and robust method for the quantitative analysis of primary and secondary amines by HPLC-UV. The DNP derivatives are stable, and the method can be readily implemented in most analytical laboratories. The protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of amines.

References

- 1. analusis.edpsciences.org [analusis.edpsciences.org]

- 2. 2,4-Dinitrofluorobenzene, very often known as Sanger's reagent after the .. [askfilo.com]

- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. The reaction of 2,4-dinitrofluorobenzene with aniline, cyclohexylamine, and 1,2-diaminocyclohexanes in aprotic solvents. A new approach to the ‘dimer mechanism’ - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Rapid resolution liquid chromatography (RRLC) analysis of amino acids using pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 1-Naphthalenamine, 2,4-dinitro- in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthalenamine, 2,4-dinitro- is a polycyclic aromatic amine containing two electron-withdrawing nitro groups and one electron-donating amino group. This unique electronic structure suggests its potential as a versatile building block in materials science. While specific research on the direct application of 1-Naphthalenamine, 2,4-dinitro- in materials science is limited, its chemical functionalities point towards potential uses as a precursor for novel polymers, a component in the synthesis of high-performance azo dyes and pigments, and as a molecule of interest in the field of energetic materials. This document provides an overview of these potential applications, along with generalized experimental protocols and conceptual data presentations to guide future research.